N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
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Overview
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that features an indole moiety, a hydroxyethyl group, and an imidazolidine-1-carboxamide structure
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific receptors that the compound binds to.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity of the compound.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , the compound could potentially have a variety of effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazolidine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions, introducing various substituents at different positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while substitution reactions on the indole ring can introduce functional groups like halogens, nitro groups, or alkyl chains .
Scientific Research Applications
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure, involved in plant growth and development.
1H-Indole-3-carbaldehyde: A precursor for various biologically active molecules, used in multicomponent reactions to synthesize complex structures.
N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide: A compound with similar structural features, used in antimicrobial studies.
Uniqueness
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is unique due to its combination of an indole moiety, hydroxyethyl group, and imidazolidine-1-carboxamide structure. This unique combination allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-18-9-11(10-4-2-3-5-12(10)18)13(20)8-17-15(22)19-7-6-16-14(19)21/h2-5,9,13,20H,6-8H2,1H3,(H,16,21)(H,17,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCMRGVTSSAMQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)N3CCNC3=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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